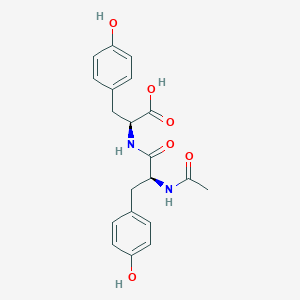

AC-Tyr-tyr-OH

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of AC-Tyr-tyr-OH is the amino acid tyrosine (Tyr). Tyrosine is a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, making it one of the primary targets for protein oxidation . This oxidation plays an essential role in cellular physiology and pathology .

Mode of Action

This compound interacts with its target, tyrosine, through a process known as hyperoxidation . This involves the scission of the N-terminal amide bond of tyrosine, achieved with Dess–Martin periodinane under mild conditions . This generates a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .

Biochemical Pathways

The interaction of this compound with tyrosine affects various biochemical pathways. The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products . Some tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis .

Pharmacokinetics

The properties of tyrosine and related model compounds, such as phenol, para-cresol (p-cresol), and n-acetyl-l-tyrosine amide (n-ac-tyr-nh2), have been revealed by different uv–vis spectroscopies .

Result of Action

The result of this compound’s action is the generation of a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide . This highly electrophilic unit is an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the conversion of tyrosine to hydroxytyrosol via a catalytic process using montmorillonite KSF as a solid acid at room temperature has been reported . The impact of primary functional parameters, including tyrosine and H2O2 concentrations, was performed using a statistical experimental design .

Biochemische Analyse

Biochemical Properties

AC-Tyr-tyr-OH, being composed of tyrosine residues, inherits the biochemical properties of tyrosine. Tyrosine can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can significantly alter the interactions of this compound with enzymes, proteins, and other biomolecules, thereby influencing various biochemical reactions .

Cellular Effects

The cellular effects of this compound are primarily derived from its tyrosine components. For instance, a dipeptide Tyr-Pro has been shown to induce glucose transporter 4 (Glut4) expression in the plasma membrane, along with adenosine monophosphate-activated protein kinase (AMPK) activation . Therefore, it’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is largely dependent on the properties of its tyrosine components. Tyrosine is involved in the hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA) and then oxidation of DOPA to dopaquinone . These reactions are key steps in the biosynthesis of many tyrosine-derived plant natural products .

Temporal Effects in Laboratory Settings

Given the stability of tyrosine and its derivatives, it’s reasonable to assume that this compound would exhibit similar stability and long-term effects on cellular function .

Dosage Effects in Animal Models

For instance, a study on a new amantadine derivative, tyrosinyl-amantadine (Tyr-Am), showed significant antiparkinsonian activity in a 6-hydroxydopamine (6-OHDA) experimental model .

Metabolic Pathways

Tyrosine, the building block of this compound, is involved in various metabolic pathways. It serves as a precursor to numerous specialized metabolites crucial for plant and human health, such as antioxidant vitamin E, photosynthetic electron carrier plastoquinone, and defense compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would likely depend on the properties of its tyrosine components. Tyrosine residues generally show low abundance on the surface of proteins and are partially or fully buried in the protein structure .

Subcellular Localization

The subcellular localization of this compound is yet to be determined. Given that tyrosine residues are often embedded in distinct microenvironments within protein structures , it’s plausible that this compound could also exhibit unique subcellular localizations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AC-Tyr-tyr-OH typically involves solid-phase peptide synthesis (SPPS) techniques. One common method is the fluorenylmethyloxycarbonyl (Fmoc) strategy, where the peptide is assembled step-by-step on a solid support. The process includes the following steps:

Attachment of the first amino acid: The first tyrosine residue is attached to a resin.

Deprotection: The Fmoc group is removed using a base such as piperidine.

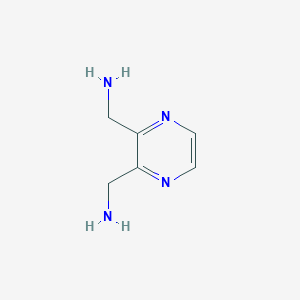

Coupling: The second tyrosine residue is coupled to the first using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Cleavage: The peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

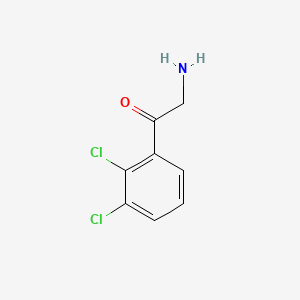

AC-Tyr-tyr-OH can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form dityrosine.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

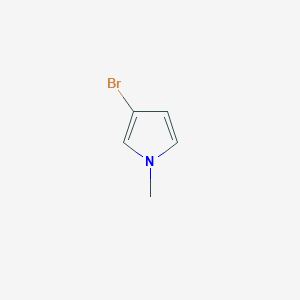

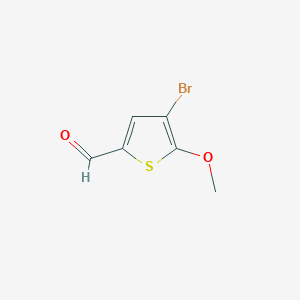

Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) is a common reducing agent.

Substitution: Electrophilic reagents like bromine (Br₂) can be used for substitution reactions.

Major Products

Oxidation: Formation of dityrosine or other oxidized derivatives.

Reduction: Reduced forms of the peptide with altered functional groups.

Substitution: Substituted tyrosine derivatives with modified aromatic rings.

Wissenschaftliche Forschungsanwendungen

AC-Tyr-tyr-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Serves as a substrate in enzymatic studies, particularly those involving tyrosine kinases.

Medicine: Investigated for its potential role in developing peptide-based therapeutics.

Industry: Utilized in the production of bioactive peptides and as a standard in analytical techniques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH₂)

- Tyrosyl-tyrosine (Tyr-Tyr)

- Phenylalanyl-tyrosine (Phe-Tyr)

Uniqueness

AC-Tyr-tyr-OH is unique due to its specific sequence and acetylation, which can influence its solubility, stability, and interaction with biological targets. Compared to other dipeptides like Tyr-Tyr, the acetyl group in this compound can enhance its resistance to enzymatic degradation, making it a valuable tool in biochemical research.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-12(23)21-17(10-13-2-6-15(24)7-3-13)19(26)22-18(20(27)28)11-14-4-8-16(25)9-5-14/h2-9,17-18,24-25H,10-11H2,1H3,(H,21,23)(H,22,26)(H,27,28)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQHYJCXAKMUJP-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3283652.png)

![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B3283684.png)